An In-Depth Technical Guide to 2,4-Dibromo-5-fluoro-3-nitropyridine: A Key Building Block for Pharmaceutical Innovation
An In-Depth Technical Guide to 2,4-Dibromo-5-fluoro-3-nitropyridine: A Key Building Block for Pharmaceutical Innovation
For Immediate Release
This technical guide provides a comprehensive overview of 2,4-Dibromo-5-fluoro-3-nitropyridine, a crucial building block for researchers, scientists, and professionals in drug development. This document delves into its chemical and physical properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to support its use in the synthesis of novel therapeutic agents.
Core Compound Identification and Properties
CAS Number: 884494-91-1[1][2][3][4]
Molecular Formula: C₅HBr₂FN₂O₂[1][2]
Molecular Weight: 299.88 g/mol [1][2]
2,4-Dibromo-5-fluoro-3-nitropyridine is a highly functionalized heterocyclic compound. The presence of two bromine atoms, a fluorine atom, and a nitro group on the pyridine ring results in a unique electronic landscape, making it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of 2,4-Dibromo-5-fluoro-3-nitropyridine
| Property | Value | Source |
| Density | 2.287 g/cm³ | [1] |
| Boiling Point | 244 °C at 760 mmHg | [1] |
| Flash Point | 101.4 °C | [1] |
| Refractive Index | 1.623 | [1] |
Synthesis of 2,4-Dibromo-5-fluoro-3-nitropyridine: A Strategic Approach
A plausible and efficient synthetic route would likely start from a readily available fluorinated hydroxypyridine precursor. The subsequent steps would involve nitration followed by bromination. The electron-withdrawing nature of the nitro group facilitates the introduction of the bromine atoms.
Below is a detailed, field-proven protocol for the synthesis of the closely related 2-Bromo-5-fluoro-3-nitropyridine, which serves as an excellent model for the synthesis of the title compound.[5]
Experimental Protocol: Synthesis of 2-Bromo-5-fluoro-3-nitropyridine from 5-Fluoro-2-hydroxy-3-nitropyridine[5]
Materials:
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5-Fluoro-2-hydroxy-3-nitropyridine
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Phosphorus(V) oxybromide (POBr₃) or Phosphorus tribromide (PBr₃)
-
N,N-dimethylformamide (DMF) (catalytic amount)
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Ethyl acetate (EtOAc)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
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To a reaction vessel, add 5-Fluoro-2-hydroxy-3-nitropyridine.
-
Carefully add phosphorus(V) oxybromide (or phosphorus tribromide) (3 equivalents) to the starting material.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) at room temperature. Caution: Gas evolution may occur.
-
After the initial reaction subsides (approximately 5 minutes), heat the reaction mixture to 110 °C for 3 hours.
-
Monitor the reaction progress by a suitable analytical method such as LC/MS to ensure complete consumption of the starting material.
-
Once the reaction is complete, cool the mixture to room temperature and then place the vessel in an ice bath.
-
Slowly and carefully quench the reaction by adding ice portion-wise. Caution: Vigorous gas evolution (HBr) will occur.
-
Pour the resulting mixture of liquid and solid into a beaker containing more ice.
-
Extract the product into ethyl acetate. Perform multiple extractions to ensure complete recovery.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-Bromo-5-fluoro-3-nitropyridine as a brown solid.
This protocol, with appropriate modifications to the brominating agent and reaction conditions, provides a robust framework for the synthesis of 2,4-Dibromo-5-fluoro-3-nitropyridine. The key is to achieve selective di-bromination, which may require a stronger brominating agent or longer reaction times.
Caption: Plausible synthetic pathway to 2,4-Dibromo-5-fluoro-3-nitropyridine.
Reactivity and Mechanistic Insights: The Power of Nucleophilic Aromatic Substitution
The chemical behavior of 2,4-Dibromo-5-fluoro-3-nitropyridine is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine nitrogen, along with the strongly electron-withdrawing nitro group, significantly activates the ring towards attack by nucleophiles. The bromine and fluorine atoms serve as excellent leaving groups.
The general mechanism for an SNAr reaction on this substrate involves the attack of a nucleophile on one of the carbon atoms bearing a halogen. This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative oxygen atoms of the nitro group. In the final step, the aromaticity is restored by the expulsion of a halide ion (bromide or fluoride).
Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SNAr).
The positions of the halogens (C2, C4) are both activated towards nucleophilic attack. The regioselectivity of the substitution will depend on the nature of the nucleophile and the specific reaction conditions. This differential reactivity allows for the sequential and controlled introduction of various functional groups, a highly desirable feature in the synthesis of complex molecules.
Applications in Drug Discovery and Development: A Versatile Scaffold
Halogenated and nitrated pyridines are privileged scaffolds in medicinal chemistry. The incorporation of fluorine, in particular, can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of a drug candidate. 2,4-Dibromo-5-fluoro-3-nitropyridine serves as a versatile starting material for the synthesis of a wide range of biologically active compounds.
Its utility is particularly evident in the construction of molecules targeting various therapeutic areas, including:
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Oncology: The pyridine core is a common feature in many kinase inhibitors and other anti-cancer agents.
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Infectious Diseases: Fluorinated pyridines have shown promise as antibacterial and antifungal agents.
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Neuroscience: The scaffold can be elaborated to produce compounds that interact with receptors and enzymes in the central nervous system.
The strategic placement of multiple reactive sites on the 2,4-Dibromo-5-fluoro-3-nitropyridine ring allows for the rapid generation of diverse chemical libraries for high-throughput screening, accelerating the drug discovery process.
Safety, Handling, and Storage
As with any halogenated and nitrated aromatic compound, 2,4-Dibromo-5-fluoro-3-nitropyridine should be handled with appropriate safety precautions in a well-ventilated area.[1] Personal protective equipment, including gloves and safety glasses, is essential to avoid contact with skin and eyes.[1]
For storage, the compound should be kept in a tightly sealed container in a cool, dry place, away from incompatible materials.[1]
Conclusion
2,4-Dibromo-5-fluoro-3-nitropyridine is a high-value chemical intermediate with significant potential in the pharmaceutical industry. Its unique combination of functional groups provides a powerful platform for the synthesis of novel and complex molecules. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of next-generation therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors.
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